2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thiophenyl group, a triazolopyridazine ring, and a phenyl ring with a trifluoromethoxy substituent. These groups are likely to confer specific chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups and rings. For example, the triazolopyridazine ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Medicinal Chemistry Applications
Anticancer and Antimicrobial Activities : Compounds with structures closely related to the query chemical have been synthesized and evaluated for their anticancer and antimicrobial activities. For example, N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides demonstrated moderate to significant radical scavenging activity, highlighting their potential as templates for developing new bioactive molecules with antioxidant properties (Ahmad et al., 2012).
Inhibitors for Therapeutic Targets : Derivatives similar to the query compound have shown promise as inhibitors of specific therapeutic targets. For instance, unique sulfur-aromatic interactions in imidazothiazole indoleamine 2,3-dioxygenase inhibitors, which are critical for their high potency, underscore the innovative approaches in designing potent IDO1 inhibitors for cancer immunotherapy (Peng et al., 2020).
Biochemistry and Molecular Biology
- Antioxidant Properties : Studies on compounds structurally akin to the query molecule have explored their in vitro antioxidant capabilities, demonstrating their efficacy in DPPH, ABTS radical scavenging assays, and lipid peroxidation studies. This suggests potential applications in oxidative stress-related conditions (Sunil et al., 2010).
Agricultural Sciences
- Insecticidal Agents : Research into novel heterocyclic compounds, including those incorporating thiadiazole moieties, has been conducted to identify effective insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of safer, more efficient agricultural chemicals (Fadda et al., 2017).
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]pyrazine structure have been found to potentially inhibit c-met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
Based on the structural similarity to other triazolo[4,3-a]pyrazine derivatives, it can be hypothesized that this compound may interact with its target protein (such as c-met kinase) and inhibit its function .
Biochemical Pathways
C-met kinase, a potential target of this compound, is involved in several cellular pathways, including the pi3k/akt and mapk pathways, which regulate cell growth and survival .
Result of Action
If this compound acts as a c-met kinase inhibitor, it could potentially inhibit the growth and proliferation of cells, particularly cancer cells .
Future Directions
Properties
IUPAC Name |
2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O2S2/c19-18(20,21)28-12-5-3-11(4-6-12)22-15(27)10-30-16-8-7-14-23-24-17(26(14)25-16)13-2-1-9-29-13/h1-9H,10H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEAZCTYNCUWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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